5-Chloro-8-quinolinyl 1-piperidinesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinyl 1-piperidinesulfonate typically involves the reaction of 5-chloro-8-quinoline with piperidine and sulfonating agents under controlled conditions . The reaction conditions often include the use of solvents such as 1-pentanol and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 1-piperidinesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
5-Chloro-8-quinolinyl 1-piperidinesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 1-piperidinesulfonate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Camptothecin: A quinoline derivative used in cancer therapy.
Mepacrine: Another antimalarial drug with a quinoline structure.
Uniqueness
5-Chloro-8-quinolinyl 1-piperidinesulfonate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidinesulfonate group makes it a versatile compound for various applications .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) piperidine-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c15-12-6-7-13(14-11(12)5-4-8-16-14)20-21(18,19)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYWLDMSMOKTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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